molecular formula C20H20N2O4 B2708602 2-(2-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide CAS No. 946340-57-4

2-(2-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2708602
CAS No.: 946340-57-4
M. Wt: 352.39
InChI Key: MRGGDWRZHUJUAY-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a distinctive molecular architecture, combining a 2-methoxyphenoxy ether moiety, which is found in various bioactive molecules such as the muscle relaxant mephenoxalone , with a (5-(p-tolyl)isoxazol-3-yl)methyl group. The isoxazole ring is a privileged structure in drug discovery, often contributing to target binding and metabolic stability. The primary research applications for this acetamide derivative are anticipated to be in the areas of neuroscience and inflammation. Researchers may investigate its potential as a modulator of central nervous system (CNS) targets, given the historical precedent of the 2-methoxyphenoxy group in compounds with CNS activity . Its mechanism of action would be highly dependent on the specific research context and is hypothesized to involve interaction with enzymatic pathways or receptor systems. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for thoroughly characterizing the compound and determining its suitability for their specific experimental systems.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-14-7-9-15(10-8-14)19-11-16(22-26-19)12-21-20(23)13-25-18-6-4-3-5-17(18)24-2/h3-11H,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGGDWRZHUJUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide, with CAS number 946340-57-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C20H20N2O4C_{20}H_{20}N_{2}O_{4} with a molecular weight of approximately 352.39 g/mol. Its structure includes a methoxyphenoxy group and an isoxazole moiety, which are significant for its biological activity.

Antitumor Activity

Research indicates that isoxazole derivatives often exhibit notable antitumor effects. The compound's structural components suggest potential inhibitory action against various cancer cell lines. A study focusing on related isoxazole derivatives demonstrated their effectiveness against BRAF(V600E) mutations, commonly found in melanoma .

Anti-inflammatory Properties

The anti-inflammatory potential of compounds similar to this compound has been documented. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that derivatives with similar functionalities can significantly reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS) .

Antibacterial and Antifungal Activity

Isoxazole-containing compounds have demonstrated antibacterial and antifungal properties. For instance, derivatives have been tested against various pathogens with promising results. The activity is often linked to the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural Feature Biological Activity
Methoxy GroupEnhances lipophilicity and cellular uptake
Isoxazole RingImparts antitumor and anti-inflammatory properties
Phenoxy LinkageContributes to receptor binding affinity

Modifications in the phenolic or isoxazole groups can significantly alter the compound's potency and selectivity toward specific biological targets .

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of similar isoxazole derivatives on melanoma cells, reporting IC50 values in the low micromolar range, indicating substantial cytotoxicity .
  • Inflammation Inhibition : In a model of LPS-induced inflammation, compounds analogous to this compound reduced NO production by over 50%, showcasing their potential as anti-inflammatory agents .
  • Antimicrobial Activity : A series of pyrazole and isoxazole derivatives were tested against fungal strains, with some exhibiting greater than 70% inhibition of mycelial growth at low concentrations, indicating strong antifungal potential .

Scientific Research Applications

The compound exhibits several pharmacological properties, which can be categorized into the following major applications:

  • Antitumor Activity
  • Anti-inflammatory Properties
  • Antibacterial and Antifungal Activity

Antitumor Activity

Research indicates that derivatives containing isoxazole rings often exhibit significant antitumor effects. The structural features of 2-(2-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide suggest potential efficacy against various cancer cell lines.

Case Study: Melanoma Cell Lines

A study evaluated the cytotoxic effects of isoxazole derivatives on melanoma cells, reporting IC50 values in the low micromolar range, indicating substantial cytotoxicity against BRAF(V600E) mutations commonly associated with melanoma .

Cell Line IC50 (µM)
Melanoma5.0

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: LPS-Induced Inflammation

In vitro studies showed that related compounds significantly reduced nitric oxide production in LPS-induced inflammation models by over 50%, highlighting their potential as anti-inflammatory agents .

Inflammatory Marker Reduction (%)
Nitric Oxide55

Antibacterial and Antifungal Activity

Isoxazole-containing compounds have also been noted for their antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways.

Case Study: Antimicrobial Efficacy

A series of studies tested similar derivatives against various pathogens, with some exhibiting over 70% inhibition of mycelial growth at low concentrations .

Pathogen Inhibition (%)
Candida albicans75
Staphylococcus aureus80

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural Feature Biological Activity
Methoxy GroupEnhances lipophilicity and cellular uptake
Isoxazole RingImparts antitumor and anti-inflammatory properties
Phenoxy LinkageContributes to receptor binding affinity

Modifications in the phenolic or isoxazole groups can significantly alter the compound's potency and selectivity toward specific biological targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physical data for the target compound and its analogues:

Compound Name/ID Core Structure Features Melting Point (°C) Yield (%) Solubility (pH 7.4) Notable Properties/Activity
Target Compound Isoxazole + p-tolyl + methoxyphenoxy-acetamide Not reported Not reported Not reported N/A (structural focus)
5k () Thiadiazole + methylthio + methoxyphenoxy-acetamide 135–136 72 N/A Lower lipophilicity vs. isoxazole
5l () Thiadiazole + ethylthio + methoxyphenoxy-acetamide 138–140 68 N/A Moderate crystallinity
NY0123 () Isoxazole + tert-butyl + trichlorophenyl N/A N/A N/A EPAC antagonist (IC50 ~1–5 µM)
606923-53-9 () Isoxazole + sulfamoyl + isopropylphenoxy-acetamide N/A N/A 1.332 g/cm³ (density) High predicted logP (~4.2)
762257-36-3 () Oxadiazole + methoxyphenyl + isoxazole-acetamide N/A N/A 2.9 µg/mL Low aqueous solubility
Key Observations:

Heterocyclic Core Impact :

  • Thiadiazole-based analogues (e.g., 5k, 5l) exhibit lower melting points (135–140°C) compared to bulkier isoxazole derivatives, suggesting reduced crystallinity due to flexible thioether side chains .
  • Isoxazole derivatives with hydrophobic substituents (e.g., tert-butyl in NY0123) demonstrate potent biological activity, likely due to enhanced target binding via van der Waals interactions .

Substituent Effects: The p-tolyl group on the target compound’s isoxazole may improve membrane permeability compared to sulfamoyl-containing analogues (e.g., 606923-53-9), which exhibit higher polarity and lower predicted logP values . Methoxyphenoxy groups (common in 5k, 5l, and the target) are associated with moderate yields (68–85%) in synthesis, indicating stability under standard reaction conditions .

Solubility Trends :

  • The oxadiazole-thioacetamide derivative (762257-36-3) shows poor aqueous solubility (2.9 µg/mL), highlighting challenges in formulation for hydrophilic environments .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide?

  • Methodology : The synthesis involves multi-step reactions:

Substitution : React 2-methoxyphenol with chloroacetyl chloride under alkaline conditions to form 2-(2-methoxyphenoxy)acetamide intermediates .

Isoxazole Formation : Use a 1,3-dipolar cycloaddition between nitrile oxides (derived from p-tolyl aldehyde) and propargylamine to generate the 5-(p-tolyl)isoxazol-3-ylmethyl moiety .

Condensation : Couple the intermediates via a nucleophilic substitution or amidation reaction using condensing agents like DCC (dicyclohexylcarbodiimide) in DMF .

  • Key Conditions : Monitor reactions via TLC (hexane:ethyl acetate, 9:1) and purify via recrystallization (ethanol) or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1667 cm⁻¹, NH stretch at ~3450 cm⁻¹) .
  • ¹H/¹³C NMR : Assign signals for methoxy groups (δ 3.8 ppm), aromatic protons (δ 6.9–7.5 ppm), and acetamide CH₂ (δ 4.0 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 430.2 [M+1] for analogous compounds) .
  • Elemental Analysis : Verify purity (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can computational chemistry resolve electronic properties and reactivity?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-31G* models to compute HOMO-LUMO gaps (predicting charge transfer) and Molecular Electrostatic Potential (MESP) surfaces (identifying nucleophilic/electrophilic sites) .
  • Docking Studies : Simulate interactions with biological targets (e.g., PPARγ for hypoglycemic activity) using software like AutoDock Vina, referencing structural analogs .

Q. How to address contradictions in pharmacological data across studies?

  • Methodology :

  • Dose-Response Analysis : Compare ED₅₀ values from in vivo models (e.g., Wistar rats) under standardized protocols .
  • Metabolic Stability Tests : Use hepatic microsome assays to assess CYP450-mediated degradation, which may explain variability in efficacy .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the p-tolyl ring to enhance binding affinity and resolve potency discrepancies .

Q. What strategies improve yield in large-scale synthesis?

  • Methodology :

  • Solvent Optimization : Replace DMF with toluene/water mixtures to enhance solubility and reduce side reactions .
  • Catalyst Screening : Test Fe(III) catalysts for amidation steps, which improve regioselectivity and reduce reaction time .
  • Scale-Up Protocols : Implement flow chemistry for continuous production of intermediates, minimizing batch-to-batch variability .

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